molecular formula C21H30O2 B1236061 4-Nerolidylcatechol CAS No. 74683-11-7

4-Nerolidylcatechol

Cat. No. B1236061
CAS RN: 74683-11-7
M. Wt: 314.5 g/mol
InChI Key: ZBZZDHDWRSFLAY-GZTJUZNOSA-N
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Description

4-Nerolidylcatechol (4-NC) is a secondary metabolite found in the roots, leaves, and inflorescences of Piper peltatum L. and Piper umbellatum L . It is known for its potent antioxidant properties and exhibits anti-inflammatory, antimalarial, analgesic, and cytotoxic properties .


Synthesis Analysis

4-NC can be obtained through solvent extraction of the roots of cultivated Piper peltatum or P. umbellatum, followed by column chromatography on the resulting extract . Derivatives of 4-NC can be created through O-acylation or O-alkylation, which provide improved stability and significant in vitro antiplasmodial activity .


Molecular Structure Analysis

A theoretical DFT study of the vibrational, structural, and quantum properties of 4-NC using the B3LYP/6-311G (2d,p) level has been conducted . The theoretical molecular geometry data were compared with the X-ray data of a similar molecule in the associated literature .


Chemical Reactions Analysis

The comparative IR studies revealed that intermolecular hydrogen bonds that stabilize dimeric forms are plausible and also allowed the assignment of several characteristic vibrations . The calculated UV spectrum showed similarity to the experimentally obtained data, with transitions assigned .


Physical And Chemical Properties Analysis

Theoretical molecular geometry data were compared with the X-ray data of a similar molecule in the associated literature . The calculated UV spectrum showed similarity to the experimentally obtained data, with transitions assigned .

Scientific Research Applications

Antioxidant Activity

4-NC exhibits important antioxidant properties . It shows high antioxidant activity in the DPPH and ABTS assays and in 3T3-L1 cells (mouse embryonic fibroblast) . However, it’s worth noting that 4-NC is more unstable than its derivatives and loses more than 80% of its antioxidant activity upon storage in solution at −20 °C for 30 days .

Anti-inflammatory Properties

In addition to its antioxidant activity, 4-NC also has anti-inflammatory properties . These properties, along with its antioxidant activity, may be important for the antiplasmodial mode of action of 4-NC derivatives .

Antiplasmodial Activity

Semi-synthetic derivatives of 4-NC with one or two substituent groups (methyl, acetyl, benzyl, benzoyl) on the O atoms have been introduced. These derivatives have increased stability compared to 4-NC and significant in vitro inhibitory activity against the human malaria parasite Plasmodium falciparum .

Radical Scavenging Activity

4-NC and its semi-synthetic derivatives exhibit radical scavenging activity . This activity is comparable to that of commercial antioxidant food additives BHA and BHT .

Antifungal Activity

4-NC has been reported to demonstrate significant antifungal activity . It has been used to inhibit the growth of Microsporum canis, a dermatophyte fungus .

Drug Delivery Systems

4-NC has been incorporated into polymeric nanoparticles to evaluate the growth inhibition of Microsporum canis both in vitro and in vivo . The incorporation in nanostructured systems represents a strategy to guarantee the compound’s stability compared to the isolated form and the possibility of improving antifungal activity .

Future Directions

4-NC and its derivatives have shown significant in vitro antiplasmodial activity . Future research could focus on improving the stability of 4-NC and its derivatives, exploring their potential as antimalarial drugs, and investigating their other pharmacological properties .

properties

IUPAC Name

4-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-6-21(5,18-12-13-19(22)20(23)15-18)14-8-11-17(4)10-7-9-16(2)3/h6,9,11-13,15,22-23H,1,7-8,10,14H2,2-5H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZZDHDWRSFLAY-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C=C1)O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nerolidylcatechol

CAS RN

74683-11-7
Record name 1,2-Benzenediol, 4-(1-ethenyl-1,5,9-trimethyl-4,8-decadienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074683117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nerolidylcatechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary cellular targets of 4-Nerolidylcatechol (4-NC)?

A1: Research indicates that 4-NC exhibits its effects through multiple mechanisms. Notably, it inhibits hemozoin formation [], disrupts isoprenoid biosynthesis [], induces apoptosis through mitochondrial pathways [, ], and inhibits Topoisomerase I activity [].

Q2: How does 4-NC's inhibition of hemozoin formation contribute to its anti-malarial activity?

A2: Hemozoin formation is a detoxification mechanism employed by Plasmodium parasites to neutralize the toxic effects of free heme released during hemoglobin degradation. By inhibiting hemozoin formation, 4-NC allows the accumulation of free heme, ultimately leading to parasite death [].

Q3: Which specific isoprenoid metabolites are affected by 4-NC in Plasmodium falciparum?

A3: 4-NC significantly inhibits the biosynthesis of ubiquinone 8, menaquinone 4, and dolichol 12 in P. falciparum cultures []. These metabolites play crucial roles in electron transport, redox reactions, and protein glycosylation, respectively.

Q4: What is the molecular formula and weight of 4-Nerolidylcatechol?

A4: 4-Nerolidylcatechol has the molecular formula C21H30O2 and a molecular weight of 314.46 g/mol.

Q5: Is there any spectroscopic data available for 4-NC?

A5: While the provided abstracts do not delve into detailed spectroscopic characterization, several studies mention using HPLC-DAD [, , ] and HPLC-UV [] techniques for 4-NC quantification. Additionally, research on its electrochemical properties utilizes techniques like cyclic voltammetry and differential pulse voltammetry [].

Q6: Are there any studies on 4-NC's material compatibility and stability, or its catalytic properties?

A6: The provided research primarily focuses on 4-NC's biological activity and doesn't offer insights into its material compatibility, stability outside biological contexts, or any catalytic properties.

Q7: Have any computational studies been conducted to understand 4-NC's activity?

A7: Yes, 3D QSAR models have been developed based on 4-NC and its derivatives to identify potential antimalarial leads []. Molecular docking studies have also been performed, revealing 4-NC's potential as an inhibitor of DNA topoisomerase I, glyceraldehyde 3-phosphate dehydrogenase, and Plasmodium falciparum lactate dehydrogenase []. Additionally, molecular modeling suggests that 4-NC may bind to CYP51, an enzyme involved in fungal lanosterol synthesis, potentially explaining its antifungal activity [].

Q8: How do structural modifications of 4-NC affect its activity?

A8: Studies on 4-NC derivatives with varying substituents (methyl, acetyl, benzyl, benzoyl) on the O atoms reveal the impact of structural modifications [, , , ]. These modifications influence stability, antioxidant activity, cytotoxicity, and in vitro antimalarial activity against P. falciparum. For example, diacetyl 4-nerolidylcatechol displayed improved in vivo antimalarial activity compared to 4-NC [].

Q9: Is 4-NC a stable compound? What strategies are employed to enhance its stability?

A9: 4-NC is known to be susceptible to oxidation [, , ]. To overcome this limitation, researchers have explored various formulation strategies. These include encapsulation in liposomes [, ], incorporating it into polycaprolactone nanoparticles [], and formulating pellets coated with polymers like hydroxypropyl methylcellulose, polyvinylpyrrolidone K-30, and polyvinyl alcohol-polyethylene glycol graft-copolymer []. These strategies aim to improve stability, solubility, and bioavailability.

Q10: Is there information available on SHE regulations, environmental impact, or degradation of 4-NC?

A10: The provided abstracts primarily focus on 4-NC's biological activity and do not provide information on SHE regulations, ecotoxicological effects, or degradation pathways.

Q11: What is known about the absorption, distribution, metabolism, and excretion of 4-NC?

A11: One study investigates 4-NC's pharmacokinetic profile in rats after intravenous administration []. While it establishes an HPLC-UV method for 4-NC quantification in rat plasma, detailed ADME data is not provided in the abstract.

Q12: Are there any studies on 4-NC's in vivo activity and efficacy?

A12: Yes, 4-NC displays in vivo antimalarial activity against Plasmodium berghei in mice []. Additionally, a standardized dichloromethane extract from Piper umbellatum leaves, containing 23.9% 4-NC, demonstrated anticancer activity in an Ehrlich solid tumor model in mice [].

Q13: What cell-based assays have been used to study 4-NC's activity?

A13: Various cell-based assays have been employed, including cytotoxicity assays against tumor cell lines (MCF-7, B16 melanoma, HCT-8, CEM, and HL-60) [, ], antifungal assays against Microsporum canis and Trichophyton rubrum [], and assays investigating 4-NC's effects on cell cycle progression, apoptosis, and mitochondrial function [, ].

Q14: Are there any known resistance mechanisms to 4-NC in Plasmodium or other target organisms?

A14: The provided research doesn't specifically address resistance mechanisms to 4-NC. Further investigations are needed to understand the potential for resistance development and cross-resistance with existing drugs.

Q15: What is the safety profile of 4-NC? Are there any concerns about its toxicity?

A15: While 4-NC exhibits promising bioactivity, it also shows cytotoxicity in some studies [, , , ]. Its safety profile requires further investigation, particularly long-term effects and potential adverse effects in preclinical models.

Q16: Are there any specific drug delivery strategies or identified biomarkers for 4-NC?

A16: The provided research primarily focuses on 4-NC's in vitro activity, formulation strategies, and basic in vivo efficacy. There's limited information on targeted drug delivery approaches or specific biomarkers for 4-NC. Analytical methods primarily involve HPLC-based techniques for quantification [, , , ].

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